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Compound of Interest

Compound Name: Lansoprazole sulfide

Cat. No.: B1674483

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used in the management of
acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and
peptic ulcers.[1][2][3] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the
enzyme responsible for the final step of acid secretion in parietal cells.[4][5][6] Lansoprazole
itself is a prodrug, meaning it requires conversion into its active form to exert its therapeutic
effect.[2][6] A key molecule in the metabolic and synthetic pathway of lansoprazole is
lansoprazole sulfide. This technical guide provides an in-depth examination of the role of
lansoprazole sulfide in the mechanism of proton pump inhibition, intended for researchers,
scientists, and professionals in drug development.

Chemical and Physical Properties

Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-
pyridinyllmethyl]thio]-1H-benzimidazole, is a crucial intermediate in the synthesis of
lansoprazole and a metabolite formed in the body.[7][8][9] Its key properties are summarized
below.
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Property Value Reference
Chemical Formula C16H14F3N30S [8][10]
Molecular Weight 353.36 g/mol [10][11]
CAS Number 103577-40-8 [8]
Appearance White solid [12]

2-[[3-methyl-4-(2,2,2-
trifluoroethoxy)-2-

IUPAC Name o [8]
pyridinylJmethylsulfanyl]-1H-

benzimidazole

The Mechanism of Proton Pump Inhibition

The therapeutic action of lansoprazole is a multi-step process that begins with its absorption
and culminates in the irreversible inactivation of the proton pump in the acidic environment of
the gastric parietal cells.

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers.[13] After oral
administration, it is absorbed in the small intestine and reaches the parietal cells via the
bloodstream.[6] The highly acidic environment of the secretory canaliculi of these cells is
crucial for the conversion of the lansoprazole prodrug into its active metabolites.[2][14][15]

In this acidic milieu, lansoprazole undergoes a proton-catalyzed transformation to form a
tetracyclic sulfenamide.[2][16] This active metabolite then forms a covalent disulfide bond with
cysteine residues on the luminal surface of the H+/K+ ATPase.[4][14][16] Specifically,
lansoprazole has been shown to react with cysteine 813 and cysteine 321 of the proton pump.
[16] This irreversible binding inactivates the enzyme, thereby inhibiting the secretion of gastric
acid.[5][6]

Lansoprazole sulfide is a key metabolite of lansoprazole, formed primarily by the action of the
cytochrome P450 enzyme CYP3A4 in the liver.[7][13] While the primary pathway to the active
sulfenamide involves the lansoprazole (sulfoxide) form, the sulfide metabolite is part of the
overall metabolic fate of the drug. It is also the direct precursor in the chemical synthesis of
lansoprazole, where it is oxidized to form the final sulfoxide product.[12][17][18]
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Caption: Metabolic and Activation Pathway of Lansoprazole.

Quantitative Efficacy Data

The inhibitory potential of proton pump inhibitors is typically quantified by their half-maximal
inhibitory concentration (IC50) against the H+/K+ ATPase. While lansoprazole sulfide itself is
not the final active inhibitor, the efficacy of the parent compound, lansoprazole, has been well-

characterized.
Compound Parameter Value Target Reference
H+/K+-stimulated
(S)-Lansoprazole I1C50 5.2 uyM ATPase (parietal  [19]

cells)

Acid formation
(S)-Lansoprazole 1C50 82 uM (isolated canine [19]

parietal cells)

Mycobacterium
IC50 0.46 uM tuberculosis (in [20][21]
broth)

Lansoprazole
Sulfide

Mycobacterium
IC50 0.59 uM tuberculosis [20][21][22]

(intracellularly)

Lansoprazole
Sulfide

Note: The IC50 values for Lansoprazole Sulfide provided are for its anti-tuberculosis activity,
which is a separate area of investigation from its role in proton pump inhibition.[20][22][23][24]
Direct inhibitory data on the proton pump by the sulfide metabolite is not the primary
mechanism of action and is thus not commonly reported.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental for evaluating the inhibitory potential of compounds like lansoprazole
on the gastric proton pump.
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. Preparation of H+/K+ ATPase-Rich Vesicles:

The gastric mucosa is scraped from a suitable animal model (e.g., sheep or goat stomach
obtained from a slaughterhouse).[25]

The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCI, pH 7.4).[25]

A series of centrifugation steps are performed to isolate microsomal vesicles rich in H+/K+
ATPase.[25][26]

The protein concentration of the final enzyme preparation is determined using a standard
method, such as the Bradford assay, with bovine serum albumin (BSA) as the standard.[26]

. ATPase Activity Assay:

The enzyme preparation is pre-incubated with various concentrations of the test compound
(e.g., lansoprazole) or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.
[25][26]

The reaction is initiated by adding ATP (e.g., 2 mM) to a reaction mixture containing the
treated enzyme, buffer (e.g., 20-40 mM Tris-HCI, pH 7.4), MgCI2 (e.g., 2 mM), and KCl (e.g.,
2 mM).[25][27]

The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[25][27]

The reaction is terminated by adding an ice-cold solution of trichloroacetic acid.[25][27]

. Measurement of Inhibition:

The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified.
This is a direct measure of the enzyme's activity.

The Fiske-Subbarow method is commonly used, where a colorimetric reaction with
ammonium molybdate allows for spectrophotometric measurement of the released
phosphate (e.g., at 660 nm).[26]

The inhibitory activity is calculated by comparing the enzyme activity in the presence of the
test compound to the activity in the control group. The IC50 value is then determined from
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the dose-response curve.[27]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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